molecular formula C12H15FO3 B15090155 3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid

3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid

Cat. No.: B15090155
M. Wt: 226.24 g/mol
InChI Key: YIIGWXUCACIXMN-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid is a synthetic carboxylic acid derivative characterized by a 2,2-dimethylpropanoic acid core substituted with a 2-fluorobenzyl ether group.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H15FO3/c1-12(2,11(14)15)8-16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

YIIGWXUCACIXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluorophenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Key Substituent(s) Biological Activity/Application EC50/Potency Data (if available) Reference(s)
3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid (Target) 2-fluorobenzyl ether N/A (structural focus) N/A -
3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid (73a) Benzotriazole-phenoxy Dual PPARα/δ activator EC50 comparable to Wy-14643
ZD1611 (3-(4-[3-(3-Methoxy-5-methylpyrazine-2-ylsulfonyl)-2-pyridyl]-2,2-dimethylpropanoic acid) Pyrazine-sulfonyl-pyridyl ETA receptor antagonist (cerebral ischemia) Effective at 0.15 mg/kg in rats
MK886 (3-(1-(p-chlorobenzyl)-5-isopropyl-3-tert-butylthioindol-2-yl)-2,2-dimethylpropanoic acid) Indole-thioether Leukotriene biosynthesis inhibitor, TRPM7 blocker Inhibits LTC4 synthase
3-Fluoro-2,2-dimethylpropanoic acid Fluorine at C3 Building block for complex derivatives Molecular weight: 120.12
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid 5-chlorothiophene N/A (structural focus) Molecular weight: 218.70

Key Observations

Substituent Effects on Bioactivity: The benzotriazole-phenoxy substituent in 73a enhances PPAR activation, mirroring the reference compound Wy-14643 in efficacy but differing in potency due to EC50 variations . ZD1611’s pyrazine-sulfonyl-pyridyl group confers specificity for ETA receptors, reducing cerebral infarct size in ischemic models .

Impact on Physicochemical Properties: The 2-fluorobenzyl ether group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 3-fluoro-2,2-dimethylpropanoic acid (MW 120.12 vs. 218.70 for the target) . Bulkier substituents (e.g., adamantane in 3-(adamantan-2-yl)-2,2-dimethylpropanoic acid) reduce catalytic efficiency in palladium-mediated reactions, suggesting steric hindrance impacts reactivity .

Synthetic Challenges: Electrolysis of 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoic acid yielded 36% product with 52% selectivity, indicating that protecting groups (e.g., silyl ethers) complicate synthesis but enable selective derivatization .

Therapeutic and Industrial Relevance

  • PPAR Modulators : Analogs like 73a and 73b are promising for metabolic disorders due to PPAR activation, though potency variations necessitate tailored structural optimization .
  • Anticancer Applications : MK886 ’s TRPM7 blocking activity suggests utility in oncology, particularly in gastric cancer models .

Biological Activity

3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H15F1O3
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 2171818-16-7

Research indicates that compounds similar to this compound interact with various biological targets. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Biological Activity

  • Dopamine Transporter Modulation
    • Compounds with similar structures have shown selectivity for dopamine transporters (DAT). For instance, analogs of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine demonstrated high potency and selectivity for DAT, suggesting that this compound may exhibit similar properties .
  • Inhibition of Enzymatic Activity
    • The compound has been identified as a potential inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism. This inhibition could have implications in metabolic disorders and obesity management .

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Dopamine Transporter Selectivity
    • A study investigated various piperidine analogs and found that modifications in the structure significantly affected their binding affinity to DAT. The most selective compounds had substitutions that enhanced their interaction with the transporter .
  • DGAT Inhibition Research
    • Another study focused on the development of DGAT inhibitors, revealing that specific structural features could enhance inhibitory activity. The findings suggest that similar modifications might optimize the biological activity of this compound against DGAT .

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

Compound NameTargetActivity LevelReference
4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-benzylpiperidineDopamine TransporterHigh potency
DGAT InhibitorsDiacylglycerol Acyltransferase 2Moderate to High
This compoundPotentially similarNot yet evaluatedCurrent Study

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